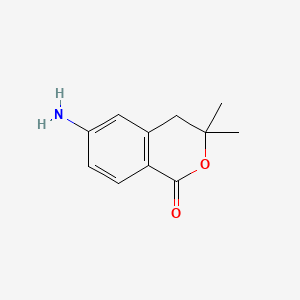

6-Amino-3,3-dimethylisochroman-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-amino-3,3-dimethyl-4H-isochromen-1-one |

InChI |

InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(12)3-4-9(7)10(13)14-11/h3-5H,6,12H2,1-2H3 |

InChI Key |

QABLCETUAGAMHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)N)C(=O)O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 3,3 Dimethylisochroman 1 One

Retrosynthetic Analysis of the 6-Amino-3,3-dimethylisochroman-1-one Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and potential synthetic pathways.

Cleavage Strategies for the Lactone Ring

The most logical initial disconnection in the this compound framework is the cleavage of the ester bond within the lactone ring. This C-O bond disconnection simplifies the bicyclic system into an acyclic precursor. This strategy points to a key forward reaction: an intramolecular cyclization or lactonization. The precursor for such a reaction would be a substituted benzoic acid derivative, specifically one with a hydroxymethyl or equivalent functional group at the ortho position. For the target molecule, this retrosynthetic step leads to a substituted 2-(1-hydroxy-1-methylethyl)benzoic acid. The lactonization of 2-(hydroxymethyl)-benzoic acids and their analogs is a well-established and direct route to forming such heterocyclic rings nih.gov.

Approaches to the Aromatic Amino Substitution Pattern

The presence of an amino group on the aromatic ring suggests a strategic disconnection. Direct introduction of an amino group onto an aromatic ring can be challenging. A more common and reliable strategy involves the introduction of a nitro group (–NO₂) at the desired position, followed by its reduction to the corresponding amino group (–NH₂). Therefore, a key precursor in the synthesis of this compound is the corresponding nitro-substituted compound, 6-Nitro-3,3-dimethylisochroman-1-one. This nitro compound can be synthesized and then subjected to standard reduction conditions (e.g., using catalysts like palladium-on-carbon with hydrogen gas, or metals like tin or iron in acidic media) in a late stage of the synthesis to unveil the final amino functionality.

Precursors for the Gem-Dimethyl Group at C-3

The gem-dimethyl group at the C-3 position is a significant structural feature. Retrosynthetically, this group originates from a precursor that can readily form the tertiary carbon center. A common approach is to use a starting material containing a 2-hydroxy-2-propyl moiety. For instance, a compound like 4-nitro-2-(2-hydroxypropan-2-yl)benzoic acid serves as an ideal precursor. The tertiary alcohol group in this precursor provides the necessary atoms for the C-3 position and the gem-dimethyl substitution, while the carboxylic acid and the ortho-relationship on the benzene (B151609) ring set the stage for the subsequent lactonization reaction. The gem-dimethyl moiety is a feature often found in natural products and its incorporation can be crucial for biological activity. nih.gov

Direct Synthetic Routes to Isochromanones

Direct synthetic routes focus on the forward synthesis, building the target molecule from simple precursors. The formation of the isochromanone core is the central challenge, typically achieved through cyclization reactions.

Cyclization Reactions for Benzopyranone Formation

The construction of the benzopyranone (specifically, the isochromanone or 1-isochromanone) ring system is the key transformation. Several methods have been developed for this purpose, with intramolecular acylations and carbonylations being among the most powerful.

Intramolecular Acylation: A primary method for forming the lactone ring is through an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the cyclization of a suitable phenylacetic acid derivative or its corresponding acyl chloride. For the synthesis of the target molecule's core structure, a precursor such as a 2-(2-chloropropan-2-yl)-4-nitrophenylacetic acid could be treated with a Lewis acid (e.g., AlCl₃). The Lewis acid would promote the formation of an acylium ion, which then undergoes an electrophilic attack on the aromatic ring to close the six-membered lactone ring. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are also classic reagents for promoting such cyclizations of phenethyl carboxylic acids. masterorganicchemistry.com

Intramolecular Carbonylation: Palladium-catalyzed carbonylation reactions represent a modern and highly efficient method for synthesizing heterocyclic compounds like isochromanones. researchgate.net These reactions typically involve the insertion of carbon monoxide (CO) into a molecule containing both a nucleophile and an electrophilic center. For example, a substituted ortho-halobenzyl alcohol can undergo palladium-catalyzed carbonylation, where the palladium catalyst facilitates the reaction between the aryl halide, CO, and the pendant alcohol group to form the lactone ring. A specific route to 3-isochromanones involves the palladium-catalyzed carbonylation of 1,3-dihydroisobenzofurans (phthalans) in the presence of carbon monoxide. google.com This highlights the versatility of transition metal catalysis in constructing the isochromanone skeleton.

| Synthetic Strategy | Key Precursor Type | Typical Reagents | Notes |

| Intramolecular Friedel-Crafts Acylation | Substituted Phenylacetic Acid / Acyl Chloride | AlCl₃, PPA, MSA | A classic method for ring formation via electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com |

| Palladium-Catalyzed Carbonylation | Substituted o-Halobenzyl Alcohol or Phthalan | Pd Catalyst (e.g., Pd(OAc)₂), CO gas | A modern, efficient method for lactone synthesis with high functional group tolerance. researchgate.netgoogle.com |

Oxidative Cyclizations and Rearrangements

Oxidative cyclization represents a direct and efficient approach to the isochromanone core. These methods often involve the oxidation of a benzylic C(sp³)-H bond of a suitably substituted precursor, which then undergoes intramolecular cyclization. A common strategy employs a 2-isopropylphenylacetic acid derivative. The benzylic C-H bonds of the isopropyl group are susceptible to oxidation, which can initiate the cyclization cascade to form the 3,3-dimethylisochroman-1-one (B12510247) structure.

One notable method utilizes recyclable, TEMPO-derived sulfonic salt catalysts in conjunction with mineral acids (such as NaNO₂ and HCl) to achieve selective aerobic oxidation of benzylic sp³ C-H bonds. organic-chemistry.org This approach is valued for its application to structurally diverse substrates, providing access to isochromanones in good yields. organic-chemistry.org While not specific to the 3,3-dimethyl variant, the principle is broadly applicable. The general transformation involves the oxidation of an ortho-substituted phenylacetic acid, where the substituent contains the gem-dimethyl group, leading to the desired lactone.

Another related strategy involves the Brønsted acid-catalyzed oxidative C-H functionalization of alkynyl thioethers, which has been developed for the synthesis of isothiochroman-3-ones. nih.gov Although this produces the sulfur analog, it highlights the utility of oxidative C-H functionalization strategies under mild conditions, which could be conceptually adapted for oxygen-containing systems. nih.gov

Transition Metal-Catalyzed Annulations

Transition metal catalysis offers powerful and atom-economical methods for constructing complex cyclic scaffolds like isochromanones through C-H activation and annulation reactions. nih.govnih.gov These reactions typically involve the coupling of an aromatic precursor with a suitable partner to build the heterocyclic ring in a single step.

Palladium catalysis is a prominent tool in this context. For instance, the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can yield 3-alkynylated isochroman-1-ones. organic-chemistry.org While this example introduces a substituent at the 3-position, it demonstrates the principle of using an ester group as an internal oxygen nucleophile for an efficient 1,1-alkynyloxygenation, a concept that could be adapted for other substrates. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation and annulation is another potent strategy. These reactions can construct fused heterocyclic systems, and while many examples lead to more complex polycycles, the underlying principles are relevant. researchgate.net For example, the annulation of benzamides with alkynes showcases the power of this approach. To synthesize the isochromanone core, a related strategy would involve the rhodium-catalyzed C-H activation of a benzoic acid derivative and its subsequent annulation with a suitable coupling partner containing the gem-dimethyl moiety. The use of ynol ethers as polarized, unsymmetrical alkynes in transition metal-catalyzed annulations has also been explored to control regioselectivity, providing access to various scaffolds including isocoumarins. du.edu

The following table summarizes representative transition metal-catalyzed reactions for the synthesis of related heterocyclic cores.

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂O | 3-Acetylaminocoumarins, Internal arylacetylenes | Fused Pyrroloisoquinolines | N/A | researchgate.net |

| Palladium Catalyst | Alkyl 2-vinylbenzoates, Silyl-protected alkynes | 3-Alkynylated isochromanones | N/A | organic-chemistry.org |

| Rhodium(III) Catalyst | 3-(Acetylamino)thiophenes, Internal alkynes | Thienopyrrole derivatives | N/A | researchgate.net |

| Copper Catalyst | 2-Bromobenzoic esters, Terminal alkynes | 3-Substituted isocoumarins | N/A | researchgate.net |

Baeyer-Villiger Rearrangement Pathways for Isochromanone Core Construction

The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones. wikipedia.org For the synthesis of this compound, this pathway would begin with the corresponding 6-amino-3,3-dimethyl-1-indanone precursor. The core reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon. libretexts.orgorganicchemistrytutor.com

The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. nih.gov The mechanism begins with the protonation of the ketone's carbonyl group, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. ic.ac.uk This intermediate then undergoes a concerted rearrangement where one of the alkyl groups migrates from carbon to the adjacent oxygen, displacing the carboxylate leaving group and forming the lactone. organicchemistrytutor.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com In the case of a 3,3-dimethyl-1-indanone (B145499) derivative, the migrating group would be the more substituted tertiary carbon, leading to the desired isochromanone ring structure. The stereochemistry at the migrating center is retained during the reaction. organicchemistrytutor.com

Enzymatic versions of the Baeyer-Villiger oxidation, using Baeyer-Villiger monooxygenases (BVMOs), offer a green and highly selective alternative. wikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation, often with high enantioselectivity. wikipedia.orgnih.gov

Asymmetric Synthetic Strategies for Isochromanone Derivatives

The development of asymmetric methods to access chiral isochromanones is of significant interest due to their presence in biologically active molecules. These strategies aim to control the stereochemistry at the C-3 and C-4 positions if they are stereocenters. While the target molecule, this compound, is achiral, these methods are crucial for synthesizing chiral derivatives.

One powerful approach involves a bimetallic relay catalytic system, for example, using a combination of a rhodium(II) complex and a chiral N,N'-dioxide-metal complex (e.g., with Fe(III) or Sc(III)). nih.gov This system can facilitate a highly efficient asymmetric cascade O–H insertion/aldol (B89426) cyclization of ketoacids with diazoketones. nih.govnih.gov This method has been used to generate a variety of optically active lactones bearing adjacent quaternary stereocenters with good to excellent yields and stereoselectivities. nih.govrsc.orgresearchgate.net

Another strategy is based on an asymmetric ortho-lithiation of atropisomeric amides. nih.gov This method uses the chiral memory of a pre-existing axial chirality to control the stereoselective addition to aldehyde electrophiles, ultimately leading to highly stereochemically enriched isochromanones. nih.gov This methodology provides access to various stereoisomers of hydroxyl-isochromanones with up to three contiguous stereocenters. nih.gov

The following table provides examples of asymmetric syntheses of isochromanone derivatives.

| Catalytic System/Strategy | Starting Materials | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Rh(II) / Chiral N,N′-dioxide-Fe(III) or Sc(III) complex | Ketoacids, Diazoketones | Asymmetric cascade O–H insertion/aldol cyclization | 94–99% | nih.gov |

| Asymmetric ortho-lithiation | Atropisomeric amides, Aldehydes | Stereoselective addition and cyclization | High | nih.gov |

| Secondary amine catalyst | 2-Oxopropyl-2-formylbenzoates, Anilines | Intramolecular Mannich reaction | Excellent | organic-chemistry.org |

Introduction of the Amino Moiety at the Aromatic Core

Once the isochromanone core is established, the final key step is the introduction of the amino group at the C-6 position. This is typically achieved either by the reduction of a pre-installed nitro group or through nucleophilic aromatic substitution.

Reduction of Nitroaromatic Precursors

The reduction of a nitro group is one of the most common and reliable methods for synthesizing aromatic amines. wikipedia.org In the context of synthesizing this compound, the strategy would involve the initial synthesis of 6-Nitro-3,3-dimethylisochroman-1-one. This nitro-substituted precursor would then be subjected to reduction.

A wide array of reducing agents can be employed for this transformation, offering varying degrees of chemoselectivity and mildness. wikipedia.orgorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). wikipedia.org

Transfer Hydrogenation: Formic acid or its salts can be used as a hydrogen source in the presence of a suitable catalyst. organic-chemistry.org

Hydrosilanes: Reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine provide a metal-free method for reducing nitro groups to amines with high efficiency and functional group tolerance. beilstein-journals.orggoogle.com

The choice of method depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Nucleophilic Aromatic Substitution with Amine Sources

Nucleophilic aromatic substitution (SNA_r) offers an alternative route to introduce the amino group. masterorganicchemistry.com This method involves the displacement of a suitable leaving group (such as a halogen like fluorine or chlorine) from the aromatic ring by a nucleophilic amine source, such as ammonia (B1221849) or an amide anion. researchgate.netyoutube.com

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of the isochromanone scaffold, the carbonyl group of the lactone acts as an electron-withdrawing group, which would activate a leaving group at the C-6 position (para to the ether oxygen linkage which is part of the ring activating system) or the C-8 position. The synthesis would therefore start from a precursor like 6-chloro- or 6-fluoro-3,3-dimethylisochroman-1-one. The reaction with an amine source, often under elevated temperatures or in the presence of a strong base, would yield the desired 6-amino product. nih.gov While direct amination with ammonia can be challenging, reagents like sodium amide (NaNH₂) can be effective. youtube.com

This approach is generally less common than the nitro-reduction strategy unless the halogenated precursor is readily available. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

An in-depth examination of the synthetic approaches for the chemical compound this compound reveals a landscape rich with established and theoretical chemical strategies. This article focuses exclusively on the methodologies for constructing this specific molecule, delving into advanced organic chemistry concepts including electrophilic amination, multi-component reactions, stereoselective synthesis, and the critical role of protecting group strategies.

Potential Research Applications

Exploration in Medicinal Chemistry

The isochromanone scaffold is present in numerous biologically active natural products and synthetic compounds. rsc.orgrsc.org The introduction of an aromatic amine provides a handle for further functionalization, allowing for the generation of a library of derivatives. These derivatives could be screened for a variety of biological activities. The amine group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, potentially leading to the discovery of new therapeutic agents. nih.gov

Application in Materials Science

Aromatic amines are known to be useful in the synthesis of polymers and functional materials. The bifunctional nature of 6-Amino-3,3-dimethylisochroman-1-one, possessing both an amine and a lactone, could allow it to be used as a monomer. The lactone ring could potentially be opened via ring-opening polymerization, while the amine group could participate in the formation of polyamides or polyimides. This could lead to the development of novel polymers with unique thermal and mechanical properties.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR spectroscopy is fundamental to the characterization of organic compounds. Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the types of carbon atoms present in a molecule.

No specific ¹H or ¹³C NMR spectral data for 6-Amino-3,3-dimethylisochroman-1-one has been found in a review of publicly available scientific literature and chemical databases.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies spin-spin coupling between protons, typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, which is crucial for determining stereochemistry.

Detailed experimental data from COSY, HSQC, HMBC, or NOESY experiments for this compound are not available in the public domain.

Dynamic NMR (DNMR) is utilized to study chemical processes that occur at a rate that is comparable to the NMR timescale, such as conformational changes or tautomerism. There is no information available to suggest that dynamic NMR studies have been performed on this compound.

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in the solid phase. It is particularly useful for analyzing compounds with low solubility or for studying crystalline and amorphous solids. No solid-state NMR data for this compound has been reported in the accessible literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the molecular vibrations of a sample. It is a key tool for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of functional groups. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.

Specific experimental IR absorption data for this compound is not documented in readily accessible scientific resources.

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, yielding a structural fingerprint. ruc.dk For this compound, Raman analysis would reveal characteristic peaks corresponding to its distinct functional groups. The technique is complementary to infrared spectroscopy and is particularly sensitive to non-polar bonds. ruc.dk

The Raman spectrum would be characterized by vibrations from the aromatic ring, the lactone carbonyl group, the amine group, and the aliphatic dimethyl groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic ring's C=C stretching vibrations produce distinct bands in the 1400-1650 cm⁻¹ region. The amino group (-NH₂) would exhibit N-H stretching modes, typically in the 3300-3500 cm⁻¹ range, and bending vibrations at lower wavenumbers. The lactone's carbonyl (C=O) stretch is a strong Raman scatterer, expected around 1700-1750 cm⁻¹. The gem-dimethyl group would show characteristic symmetric and asymmetric C-H stretching and bending vibrations. researchgate.netnih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1650 | |

| Amino Group | N-H Stretch | 3300 - 3500 |

| C-N Stretch | 1250 - 1350 | |

| Lactone | C=O Stretch | 1700 - 1750 |

| C-O Stretch | 1000 - 1300 | |

| Aliphatic Groups | C-H Stretch (gem-dimethyl) | 2850 - 3000 |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. miamioh.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₁NO₂), HRMS would be used to measure its exact mass, typically as a protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent atoms. A close match between the experimental and theoretical masses confirms the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Ionization Mode | Positive (ESI) |

| Ion Observed | [M+H]⁺ |

| Theoretical Exact Mass | 178.0863 |

| Purpose | Confirmation of Elemental Composition |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed structural information by revealing how a molecule breaks apart. For this compound, the protonated molecule ([M+H]⁺, m/z 178.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. unito.it Plausible fragmentation pathways for isoquinoline-type structures and related compounds often involve the loss of small, stable neutral molecules. nih.gov Key fragmentations could include the loss of a methyl radical (•CH₃), carbon monoxide (CO) from the lactone, or more complex rearrangements involving the heterocyclic ring.

Table 3: Plausible MS/MS Fragmentation of [C₁₀H₁₁NO₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Lost Fragment |

| 178.1 | 163.1 | 15.0 | •CH₃ |

| 178.1 | 150.1 | 28.0 | CO |

| 163.1 | 135.1 | 28.0 | CO |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable compounds. nist.gov It is highly effective for assessing the purity of a sample. nih.gov Due to the presence of a polar primary amine group, this compound may exhibit poor chromatographic peak shape and thermal instability in a standard GC system. Therefore, derivatization is often necessary to enhance its volatility and stability. researchgate.net Common derivatization strategies include silylation (e.g., with BSTFA) or acylation, which convert the -NH₂ group into a less polar, more stable derivative. nist.govresearchgate.net Following separation on the GC column, the mass spectrometer provides identification of the analyte and any impurities based on their mass spectra and retention times. nih.gov A single, sharp peak in the total ion chromatogram corresponding to the correct mass spectrum of the derivatized analyte would confirm its high purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal method for this compound without the need for derivatization. youtube.com The compound can be effectively separated using reversed-phase liquid chromatography. wur.nl The LC system is coupled to a mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact, usually as a protonated [M+H]⁺ ion. nih.govnih.gov LC-MS provides two dimensions of data—retention time from the LC and the mass-to-charge ratio from the MS—which together allow for highly selective and sensitive detection and quantification of the target compound in complex mixtures. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uu.nl The resulting spectrum provides information about the electronic structure, particularly the conjugated systems within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophores: the substituted benzene (B151609) ring and the lactone carbonyl group.

The aromatic ring will give rise to intense π → π* transitions. The presence of the electron-donating amino group (-NH₂) conjugated with the ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The lactone carbonyl group will exhibit a weak n → π* transition, which may sometimes be obscured by the more intense π → π* absorptions. science-softcon.descience-softcon.de

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

| Substituted Benzene Ring | π → π | ~230 - 250 |

| π → π | ~270 - 290 | |

| Lactone Carbonyl | n → π* | ~300 - 330 (weak) |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For a compound like this compound, obtaining single crystals of sufficient quality would allow for its unambiguous structural elucidation.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of the current date, a single-crystal X-ray structure for this compound has not been publicly reported. cam.ac.ukcam.ac.uk Therefore, experimental data on its crystal system, space group, and precise molecular dimensions are not available.

Should a crystallographic study be performed in the future, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. This table illustrates the type of detailed structural parameters the technique provides.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is for illustrative purposes only and does not represent experimental results.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 8.5 |

| b (Å) | e.g., 9.7 |

| c (Å) | e.g., 12.1 |

| α (°) | 90 |

| β (°) | e.g., 105.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 950.0 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | e.g., 1.338 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of isochroman-1-ones. It offers a favorable balance of computational cost and accuracy, making it suitable for studying the complex mechanisms and properties of these molecules.

The isochroman-1-one (B1199216) ring system is not planar and can adopt different three-dimensional shapes or conformations. Theoretical studies have focused on identifying the most stable geometries of these molecules.

Detailed Research Findings: Single-crystal X-ray diffraction has revealed that isochroman-1-one derivatives can exist in distinct conformations in the solid state. researchgate.net DFT calculations complement these experimental findings by exploring the conformational landscape in the gas phase. For several isochromanone derivatives, calculations have shown that while a "closed" conformer may be dominant in the crystal structure, an "open" conformer is often predicted to be more stable thermochemically. This conformational flexibility is a key area of investigation, as the shape of the molecule can influence its interactions and reactivity. The process typically involves initial geometry assessments using semi-empirical methods, followed by optimization using more robust DFT methods like B3LYP. rsc.org

DFT calculations are instrumental in mapping the electronic landscape of a molecule. By calculating the distribution of electrons and the energies of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict sites of reactivity. The analysis of the electronic structure helps in understanding the fundamental chemical characteristics of the isochromanone scaffold.

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for characterizing newly synthesized isochromanones, computational methods can predict these spectroscopic properties. researchgate.net DFT calculations can forecast the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to IR absorption bands. Comparing these predicted spectra with experimental data helps to confirm the structure and assign specific signals, providing a deeper level of structural verification.

A significant application of DFT in the study of isochroman-1-ones is the elucidation of reaction mechanisms. For instance, DFT has been used to understand how these molecules are formed.

Detailed Research Findings: Computational studies have successfully mapped the reaction pathways for the synthesis of isochroman-1-ones, such as through Rh(III)-catalyzed annulation or photo-N-heterocyclic carbene (NHC) catalyzed processes. rsc.org These investigations involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Frequency Analysis: Verifying that reactants and products are energy minima and that transition states have a single imaginary frequency corresponding to the reaction coordinate.

Potential Energy Surface (PES) Mapping: Constructing energy profiles for reaction pathways by performing relaxed coordinate scans. This allows for the calculation of activation barriers for different steps, such as annulation and catalyst dissociation, providing a quantitative understanding of the reaction kinetics. rsc.org

TD-DFT for Photochemistry: For reactions involving light, Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules. This has been applied to understand the photoenolization/Diels-Alder reactions that produce isochroman-1-one derivatives, confirming the role of photoactivated intermediates. nih.govbohrium.com

Molecular Dynamics Simulations (if relevant for conformational flexibility)

No specific research applying Molecular Dynamics (MD) simulations to study the conformational flexibility of 6-Amino-3,3-dimethylisochroman-1-one or its close derivatives was identified in the available literature. MD simulations could, however, be a relevant tool for sampling a wider range of molecular conformations over time, especially for derivatives with flexible side chains, to provide a more dynamic picture of their behavior in solution.

Docking and Molecular Recognition Studies (purely theoretical, without biological interpretation)

Theoretical docking studies focusing solely on the molecular recognition of this compound without biological interpretation were not found in the reviewed literature. Such studies would typically involve computing the preferred binding orientation and affinity of the molecule within a simulated receptor pocket, based on geometric and energetic complementarity.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of "this compound" are pivotal in determining its behavior in chemical transformations. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, its reactivity profile can be inferred from computational investigations of structurally analogous compounds. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the outcomes of chemical reactions by analyzing the electronic and steric properties of molecules.

Electronic Effects of the Amino Group

The presence of an amino (-NH₂) group at the 6-position of the isochromanone core is expected to be a dominant factor in governing the molecule's reactivity, particularly in reactions involving the aromatic ring. The amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution reactions.

Computational models of similar amino-substituted aromatic compounds consistently show a significant increase in the highest occupied molecular orbital (HOMO) energy, which correlates with enhanced reactivity towards electrophiles. The activating effect is most pronounced at the ortho and para positions relative to the amino group. In the case of "this compound," this would correspond to the 5 and 7 positions.

Illustrative data from computational studies on substituted benzolactones can provide insight into the expected impact of the amino group on the reactivity of the aromatic ring.

Table 1: Predicted Aromatic Carbon Atom Charges in a Model Aminobenzolactone System

| Atom Position | Calculated Partial Charge (a.u.) |

| C-4a | -0.150 |

| C-5 | -0.250 |

| C-6 | +0.100 |

| C-7 | -0.245 |

| C-8 | -0.140 |

| C-8a | +0.050 |

Note: This data is illustrative and based on general principles of substituent effects on aromatic systems. Actual values for "this compound" would require specific DFT calculations.

The data in the table illustrates that the carbon atoms ortho (C-5) and para (C-7) to the amino group (at C-6) bear a higher negative partial charge, making them the most likely sites for electrophilic attack.

Steric and Stereoelectronic Effects of the Isochromanone Core

The isochromanone scaffold itself imposes certain constraints on reactivity. The lactone ring and the gem-dimethyl group at the 3-position introduce significant steric hindrance. This steric bulk can influence the regioselectivity of reactions by impeding the approach of reagents to nearby positions. For instance, reactions at the C-4 position would be sterically hindered by the adjacent gem-dimethyl group.

Furthermore, the lactone carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the strong activating effect of the amino group is expected to overcome this deactivation. The carbonyl group is also a site for nucleophilic attack. Computational studies on the aminolysis of similar cyclic esters, such as 2-benzoxazolinone, have shown that the reaction can proceed through various mechanisms, with the transition state energies being sensitive to the solvent and the nature of the nucleophile. nih.gov

Prediction of Selectivity

Regioselectivity in Electrophilic Aromatic Substitution: As discussed, electrophilic attack is predicted to occur preferentially at the 5 or 7 positions due to the electronic activation by the amino group. Steric factors may further differentiate between these two sites.

Stereoselectivity in Reactions at the Lactone Ring: Reactions involving the chiral center that could be formed at the C-4 position, or reactions involving the creation of new stereocenters, would require detailed stereochemical analysis. Asymmetric synthesis strategies for isochromanone derivatives often employ chiral catalysts or auxiliaries to control the stereochemical outcome. organic-chemistry.org Computational modeling can be instrumental in understanding the origins of stereoselectivity by calculating the energies of diastereomeric transition states.

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

| Electrophilic attack at C-5 | 15.2 | Major |

| Electrophilic attack at C-7 | 16.5 | Minor |

| Nucleophilic attack at carbonyl C | 25.8 | Conditions dependent |

Note: These values are hypothetical and serve to illustrate how computational chemistry can predict reaction selectivity. The actual values would depend on the specific reactants and reaction conditions.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Natural Products

Currently, there is no publicly available scientific literature detailing the direct application of 6-Amino-3,3-dimethylisochroman-1-one as a precursor in the total synthesis of complex natural products. The isochromanone core is present in some natural products, but the specific substitution pattern of this compound has not yet been reported as a key intermediate in published synthetic routes.

Building Block for Heterocyclic Compound Libraries

The inherent structure of this compound, containing both a lactone and an aromatic amine, makes it a suitable starting material for the generation of heterocyclic compound libraries. The amino group can serve as a handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Furthermore, the lactone ring can potentially undergo ring-opening or other modifications to generate new heterocyclic systems. While specific examples of large-scale library synthesis using this compound are not yet documented in peer-reviewed literature, its potential for such applications is recognized within the chemical community.

Applications in Material Science Research

The application of this compound in material science is another area that remains largely unexplored in academic and industrial research. In principle, the aromatic nature of the compound, combined with the potential for polymerization or incorporation into larger macromolecular structures via its amino functionality, could lead to the development of novel materials with specific optical or electronic properties. However, there are currently no published studies demonstrating its use in this capacity.

Design and Synthesis of Advanced Organic Scaffolds

The rigid bicyclic framework of this compound makes it an attractive scaffold for the design and synthesis of advanced organic molecules. The defined spatial orientation of its functional groups can be exploited to create compounds with specific three-dimensional structures. This is particularly relevant in fields such as medicinal chemistry, where the conformation of a molecule plays a crucial role in its biological activity. The synthesis of derivatives of this compound could lead to the development of novel scaffolds for drug discovery and other applications. However, specific examples of such advanced organic scaffolds derived from this compound are yet to be detailed in scientific publications.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isochromanones and related heterocyclic systems is an active area of research. nih.govorganic-chemistry.org Future efforts in the synthesis of 6-Amino-3,3-dimethylisochroman-1-one and its derivatives could focus on the development of novel and more sustainable methods. Current strategies for constructing the isochromanone framework often involve multi-step sequences or the use of stoichiometric and sometimes hazardous reagents. google.com

A promising direction lies in the application of modern catalytic systems. For instance, gold-catalyzed cascade reactions have been effectively used for the synthesis of isochromanones, offering high efficiency and diastereoselectivity. nih.gov Similarly, palladium-catalyzed reactions have shown utility in the synthesis of substituted isochromanones. organic-chemistry.org The exploration of earth-abundant metal catalysts or even organocatalysts could lead to more cost-effective and environmentally benign synthetic routes.

Table 1: Potential Catalytic Systems for Isochromanone Synthesis

| Catalyst Type | Example | Potential Advantages |

| Gold Catalysis | AuCl₃ | High efficiency, diastereoselectivity in cascade reactions. nih.gov |

| Palladium Catalysis | Pd(OAc)₂ | Versatility in cross-coupling and cyclization reactions. organic-chemistry.org |

| Organocatalysis | Secondary Amines | Metal-free, stereoselective transformations. organic-chemistry.org |

| Eco-friendly Catalysts | Ceric Ammonium Nitrate (CAN) | Commercially available, environmentally benign for one-pot syntheses. rsc.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely unexplored. The presence of both an amino group and a lactone functionality within the same molecule suggests a variety of potential chemical transformations. The amino group can act as a nucleophile or be derivatized to introduce a wide range of substituents, thereby modulating the compound's properties.

Future research could investigate the derivatization of the amino group to form amides, sulfonamides, or ureas, which are common functionalities in biologically active molecules. The lactone ring itself presents opportunities for ring-opening reactions to yield functionalized phenylpropanoic acid derivatives. Conversely, transformations that maintain the isochromanone core while modifying other parts of the molecule are also of significant interest.

Moreover, the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that could fine-tune the electronic and steric properties of the molecule. Understanding the regioselectivity of such reactions will be crucial for the controlled synthesis of new derivatives.

Advancements in Spectroscopic Characterization Techniques for Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will form the foundation of this characterization. mdpi.comnist.gov However, for complex derivatives, especially those with stereocenters, more advanced techniques may be necessary.

Future research could benefit from the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to fully elucidate the connectivity and stereochemistry of new compounds. In cases where crystalline materials can be obtained, single-crystal X-ray diffraction will provide definitive structural information. researchgate.net

For certain classes of derivatives, such as those that are difficult to analyze by conventional gas chromatography-mass spectrometry (GC/MS) due to thermal instability, derivatization followed by GC/MS analysis can be a valuable tool. nist.gov The development of specific derivatization protocols for this class of compounds could facilitate their characterization. Furthermore, the use of high-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Provided | Reference Example |

| 1D & 2D NMR | Connectivity, stereochemistry, and conformation in solution. | Characterization of pyranopyrazole derivatives. nist.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Analysis of spirooxindole derivatives. mdpi.com |

| High-Resolution MS (HRMS) | Exact mass and elemental composition. | --- |

| FT-IR Spectroscopy | Presence of functional groups. | Identification of functional groups in a spiro compound. mdpi.com |

| Single-Crystal X-ray Diffraction | Unambiguous solid-state structure and stereochemistry. | Structural analysis of a spiro-oxindole compound. researchgate.net |

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around the this compound scaffold can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). Automated synthesizers, originally developed for peptide or oligonucleotide synthesis, are increasingly being adapted for the synthesis of other small molecules and oligomers. nih.govchemrxiv.org

Future research could focus on developing a modular synthetic route to derivatives of this compound that is amenable to automation. This would allow for the rapid generation of a library of related compounds by systematically varying the building blocks. For example, a set of diverse amines could be reacted with a common intermediate to produce a library of amides or ureas.

HTE techniques could then be employed to screen these libraries for properties of interest. This approach has the potential to dramatically increase the efficiency of the discovery process, whether the goal is to identify compounds with specific biological activities or desirable material properties.

Theoretical and Computational Refinements for Predictive Modeling

Theoretical and computational chemistry can play a crucial role in guiding future research on this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to predict molecular geometries, spectroscopic properties, and reactivity. researchgate.net

Future work could involve building computational models to predict the properties of virtual libraries of derivatives before their synthesis. This could help in prioritizing synthetic targets and avoiding the synthesis of compounds with undesirable properties. For example, calculations could be used to predict the electronic properties (e.g., HOMO-LUMO gap) or the preferred conformations of different derivatives. researchgate.net

Furthermore, as experimental data becomes available, it can be used to refine and validate the computational models, leading to a synergistic cycle of prediction and experimentation. This approach can provide a deeper understanding of the structure-property relationships within this class of compounds and accelerate the discovery of new molecules with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.